molecular formula C7H9BO2 B102311 3-Tolylboronic acid CAS No. 17933-03-8

3-Tolylboronic acid

Cat. No.: B102311
CAS No.: 17933-03-8
M. Wt: 135.96 g/mol
InChI Key: BJQCPCFFYBKRLM-UHFFFAOYSA-N
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Description

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organic compound with the molecular formula C7H9BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tolylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields high purity products. Another method includes the direct borylation of aromatic compounds using boron tribromide and subsequent hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale synthesis of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Tolylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into the corresponding boronic esters.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Palladium catalysts, such as palladium acetate, are essential for Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products:

    Oxidation: Phenols

    Reduction: Boronic esters

    Substitution: Biaryl compounds

Scientific Research Applications

3-Tolylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is an impurity of Eltrombopag, a drug used to treat low blood platelet counts in adults with chronic immune thrombocytopenia.

    Industry: It is used in the production of advanced materials and polymers, contributing to the development of new technologies.

Comparison with Similar Compounds

  • 4-Tolylboronic acid
  • 2-Tolylboronic acid
  • Phenylboronic acid
  • Methylboronic acid

Comparison: 3-Tolylboronic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in chemical reactions. Compared to 4-tolylboronic acid and 2-tolylboronic acid, the position of the methyl group in this compound provides distinct steric and electronic effects, making it suitable for specific synthetic applications. Phenylboronic acid and methylboronic acid, while similar in structure, lack the methyl group, resulting in different reactivity profiles.

Properties

IUPAC Name

(3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQCPCFFYBKRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370054
Record name 3-Tolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17933-03-8
Record name 3-Methylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17933-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (15 mL, 2.5M in hexane, 37.4 mmol) was added dropwise to a solution of 3-bromotoluene (5.8 g, 34.0 mmol) in 50 mL of THF cooled to -78° C. The resulting suspension was stirred at -78° C. for 30 min, treated with trimethyl borate (10.6 g, 102.2 mmol), stirred -78° C. for 10 min, and allowed to warm to room temperature. The reaction mixture was stirred at room temperature for 16 hours, then cooled in an ice bath and acidified to pH 6 with 2N HCl. The mixture was extracted with methylene chloride, and the organic extract was washed with bdne, dried over Na2SO4, and concentrated to yield 4.24 g of 3-methylphenyl boronic acid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of m-bromotoluene (25 g. 0.146 mol) in ether (200 ml) was added dropwise to magnesium (4.0 g, 0.17 mol) in ether (50 ml) at room temperature over a period of 3 hours under a nitrogen atmosphere. After the addition, the reaction mixture was stirred for 12 hours at room temperature. The Grignard reagent was added slowly to a solution of trimethyl borate (15.6 g, 17 ml, 0.15 mol) in ether (500 ml) over a period of 4hours at -78° C. and stirred for 12 hours at room temperature. The reaction mixture was hydrolyzed with 30% sulfuric acid (50 ml). The ether layer was separated, washed with water (3×250 ml) and dried over Na2SO4. The solvent was removed on a rotary evaporator and the solid obtained was recrystallized from water. M.P. 160°-161° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-methylphenylboronic acid be utilized to synthesize more complex metal-containing compounds?

A2: Yes, 3-methylphenylboronic acid can serve as a precursor for synthesizing boroxine-linked aluminum complexes. [] Researchers demonstrated that reacting LAlH(2) (L = HC(CMeNAr)(2), Ar = 2,6-iPr(2)C(6)H(3)) with 3-methylphenylboronic acid yields the compound LAl(μ-O). This demonstrates the potential of this boronic acid derivative in building blocks for complex metal-organic frameworks.

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